N-(4-{[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
N-(4-{[2-(3,4-Dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 3,4-dimethoxyphenyl substituent at position 2, methyl groups at positions 3 and 5 of the pyrazolopyrimidine core, and an acetamide-linked para-aminophenyl group at position 5.
Properties
IUPAC Name |
N-[4-[[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-14-12-22(27-19-9-7-18(8-10-19)26-16(3)30)29-24(25-14)15(2)23(28-29)17-6-11-20(31-4)21(13-17)32-5/h6-13,27H,1-5H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQOJYAPGDBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s possible that it may interact with its targets in a similar manner to related compounds, potentially influencing the transmission of neural pulses at cholinergic synapses. More detailed studies are required to fully understand its mode of action.
Biochemical Pathways
Given the potential interaction with cholinergic synapses, it may influence pathways related to neurotransmission. Further investigation is needed to identify the exact biochemical pathways affected.
Biological Activity
N-(4-{[2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a synthetic compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-pyrimidine core substituted with a dimethoxyphenyl group. Its molecular formula is , with a molecular weight of 354.41 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Research has indicated that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Kinases : Many pyrazolo-pyrimidine derivatives have been reported to inhibit specific kinases involved in cancer cell proliferation and survival pathways.
- Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Biological Activity Data
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of similar pyrazolo-pyrimidine derivatives against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that these compounds significantly inhibited cell growth, particularly in U-87 cells, suggesting a promising avenue for further research into their therapeutic potential .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. This highlights its potential role as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore. Below is a comparative analysis of the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and bioactivity.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Comparative Insights
Substituent Effects on Bioactivity
- Target Compound vs. F-DPA : The 3,4-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to F-DPA’s 4-fluorophenyl group. This may enhance binding to targets requiring π-π stacking or polar interactions, such as kinases or transporters .
- Sulfanyl vs. Acetamide Linkage : The sulfanyl group in ’s compound introduces a thioether bond, which may improve metabolic stability but reduce solubility compared to the acetamide group in the target compound.
In contrast, MK13 (285.30 g/mol) and F-DPA (382.44 g/mol) are more drug-like, highlighting a trade-off between structural complexity and pharmacokinetics.
Biological Activity Trends
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups (e.g., 4-chlorophenyl in , nitro in MK49 ) often exhibit stronger herbicidal or antifungal activity due to increased electrophilicity. In contrast, the target compound’s 3,4-dimethoxyphenyl group may favor CNS or anti-inflammatory applications, as seen in TSPO ligands like DPA-714 .
Synthetic Accessibility
- The target compound’s 3,4-dimethoxyphenyl and dual methyl groups require multi-step synthesis, similar to the tributylstannyl intermediate used for F-DPA . In contrast, triazolopyrimidines in are synthesized via simpler routes, emphasizing a balance between complexity and feasibility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
